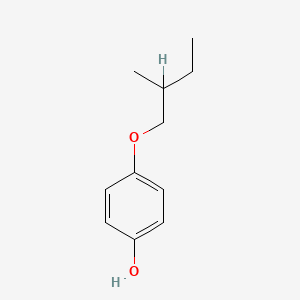

Phenol, 4-(2-methylbutoxy)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of phenolic compounds with various substituents has been extensively studied. For instance, poly-4-[(2-methylphenyl)iminomethyl]phenol (P-2-MPIMP) was synthesized using different oxidants such as air O2, H2O2, and NaOCl in an aqueous alkaline medium, with the highest yield achieved using NaOCl as the oxidant . Another compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, was synthesized from vanillin and p-anisidine using water as a solvent by the stirrer method, achieving a high yield of 95% . Additionally, the synthesis of methyl-4-(4-phenoxy)phenoxybutyrate was performed from 4-phenoxyphenol and methyl-γ-chlorobutyrate, with a yield of up to 82% under optimized conditions .

Molecular Structure Analysis

The molecular structures of these phenolic compounds have been characterized using various spectroscopic techniques and computational methods. For example, the structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol was characterized by density functional theory (DFT) calculations and compared with experimental infrared and electronic absorption spectra . Similarly, the molecular structure and spectroscopic data of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol were obtained from DFT calculations, and the geometry was fully optimized . The crystal and molecular structure of 2-methyl-4-(4-methoxyphenylazo)phenol was determined by X-ray single crystal diffraction and compared with PM3 semiempirical quantum mechanical method results .

Chemical Reactions Analysis

The reactivity and chemical behavior of these phenolic compounds have been explored through various analyses. For instance, the electrochemical properties of P-2-MPIMP were studied, showing that the polymer is a typical semiconductor . The non-linear optical properties of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol were computed, and the changes in thermodynamic properties were obtained in the range of 100-500 K . The radical scavenging activities of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol were assessed using various assays, indicating effective free radical scavenging activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these phenolic compounds have been characterized through various techniques. The thermal stability of P-2-MPIMP was analyzed by TG-DTA, indicating higher stability against thermal decomposition compared to its monomer . The antioxidant activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was tested using the DPPH method, resulting in a significant EC50 value . The hydrogen-bonding networks in derivatives of 2,6-bis(hydroxymethyl)phenol were investigated, revealing the formation of sheets and possible weak inter-sheet pi-pi interactions .

Wissenschaftliche Forschungsanwendungen

Thermodynamic and Surface Characterization

One study utilized the inverse gas chromatography method to investigate the thermodynamic and surface properties of a related calamitic thermotropic liquid crystalline material, focusing on its retention diagrams, thermodynamic interaction parameters, and surface energy. This research provides insights into the material's potential applications in liquid crystal technology and surface science (Sesigur et al., 2012).

Biological Activities and Electrochemical Evaluation

Another study synthesized and characterized novel ON donor Schiff bases with potential biological and electrochemical applications. This research highlights the compounds' cytotoxicity, DNA protection against hydroxyl free radicals, and electrostatic linkage, suggesting their potential in medical and environmental applications (Shabbir et al., 2016).

Application in Polymer Solar Cells

Research on the addition of chiral liquid crystalline compounds, including those related to "Phenol, 4-(2-methylbutoxy)-," into bulk-heterojunction solar cells showed an increase in device efficiency and charge carrier mobility. This indicates their utility in improving the performance of solar energy materials (Canli et al., 2010).

Theoretical and Experimental Investigations

Theoretical and experimental studies on alkylaminophenol compounds, including structural, electronic, and thermodynamic analyses, have been conducted to understand their molecular properties better. These findings can contribute to the development of materials and chemicals with optimized properties for various applications (Ulaş, 2021).

Phenol Derivatives from Natural Sources

Investigations into phenol derivatives isolated from Stereum hirsutum revealed new compounds with potential biological activity. This research underscores the importance of exploring natural sources for novel bioactive compounds (Duan et al., 2015).

Wirkmechanismus

Target of Action

As a phenolic compound, it may interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

Phenolic compounds, in general, are known for their antioxidant properties, which involve neutralizing harmful free radicals in the body . They can also interact with proteins and enzymes, potentially altering their function .

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to antioxidant activity and inflammation .

Pharmacokinetics

Phenolic compounds, in general, are known to be absorbed in the gastrointestinal tract, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Phenolic compounds are known to exert antioxidant effects at the molecular level, neutralizing harmful free radicals and reducing oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-methylbutoxy)phenol. For instance, the presence of other compounds, pH levels, temperature, and light exposure can affect the stability and activity of phenolic compounds .

Safety and Hazards

Phenol, 4-(2-methylbutoxy)- is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Relevant Papers One relevant paper found discusses the thermodynamic and surface characterization of a similar compound, (S)-5-dodecyloxy-2-[[[4-(2-methylbutoxy)phenyl]imino]methyl]phenol . The paper describes a capillary gas chromatographic method of analysis for each step in the reaction .

Eigenschaften

IUPAC Name |

4-(2-methylbutoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBIYCSSJYFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886843 | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67599-20-6 | |

| Record name | 4-(2-Methylbutoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67599-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067599206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

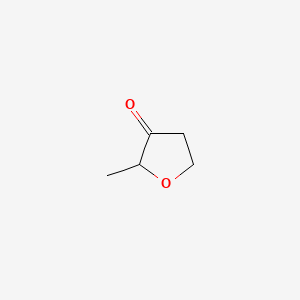

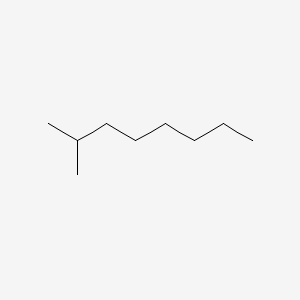

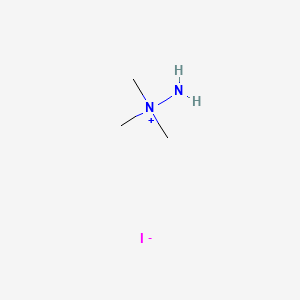

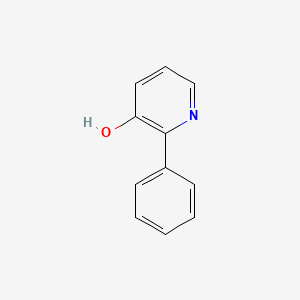

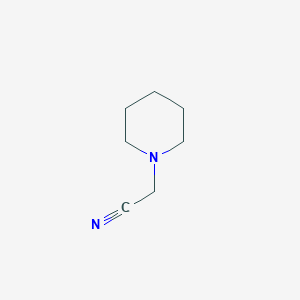

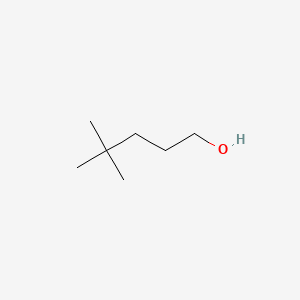

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)